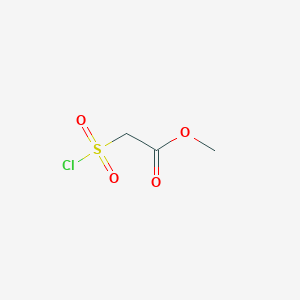

Methyl (chlorosulfonyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIPZPBGAGTBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465718 | |

| Record name | methyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56146-83-9 | |

| Record name | methyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (chlorosulfonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl (chlorosulfonyl)acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl (chlorosulfonyl)acetate, a reactive compound utilized in the synthesis of sulfonamides and other biologically relevant molecules. We delve into the theoretical basis for the observed spectral data, grounded in the molecule's electronic structure, and provide a field-proven, step-by-step protocol for acquiring high-fidelity NMR data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to obtain and interpret NMR data for this and structurally related compounds.

Introduction: The Structural Identity of this compound

This compound (C₃H₅ClO₄S) is a bifunctional reagent featuring both an ester and a reactive sulfonyl chloride group.[1] Its utility in organic synthesis, particularly in the formation of novel sulfonamides, necessitates unambiguous structural characterization. NMR spectroscopy serves as the primary tool for confirming its identity, assessing purity, and studying its reactivity. The distinct electronic environments within the molecule give rise to a simple yet informative NMR fingerprint, which, when correctly interpreted, provides definitive structural confirmation. This guide will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and multiplicities, and will establish a robust experimental framework for reproducible data acquisition.

Molecular Structure and Predicted NMR Signatures

To comprehend the NMR spectra, one must first analyze the molecular structure and identify the electronically distinct nuclei.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The molecule possesses three unique carbon environments and two unique proton environments:

-

Proton Environments:

-

The two protons on the methylene carbon (C²), adjacent to both the carbonyl and sulfonyl chloride groups.

-

The three protons on the methoxy carbon (C³).

-

-

Carbon Environments:

-

The carbonyl carbon (C¹).

-

The methylene carbon (C²).

-

The methoxy carbon (C³).

-

Due to the absence of adjacent, non-equivalent protons, all signals in the ¹H NMR spectrum are predicted to be singlets.

¹H NMR Spectral Data and In-depth Interpretation

The ¹H NMR spectrum provides a clear and simple confirmation of the molecule's proton framework.

Experimental Data Summary

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).[1]

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Methylene) | ~4.4 | Singlet | 2H |

| -OCH₃ (Methoxy) | ~3.9 | Singlet | 3H |

Analysis of Spectral Features

-

Chemical Shifts: The positions of the signals (chemical shifts) are highly informative.

-

Methylene Protons (-CH₂- at ~4.4 ppm): These protons are positioned between two powerful electron-withdrawing groups: the carbonyl group of the ester and the chlorosulfonyl group. This dual deshielding effect significantly shifts the signal downfield. The sulfonyl chloride group, in particular, exerts a strong inductive effect, drawing electron density away from the adjacent methylene group and reducing the shielding experienced by its protons.[2]

-

Methoxy Protons (-OCH₃ at ~3.9 ppm): The methyl protons of the ester group appear at a chemical shift typical for methyl esters. They are deshielded by the adjacent oxygen atom, but to a lesser extent than the methylene protons.

-

-

Multiplicity: Both signals appear as sharp singlets. This is because there are no protons on adjacent carbon atoms, meaning no spin-spin coupling occurs. This lack of coupling is a key identifying feature of the spectrum.

-

Integration: The relative areas under the two peaks are in a 2:3 ratio, corresponding perfectly to the two methylene protons and the three methoxy protons, respectively. This integration data provides quantitative confirmation of the proton count in each unique environment.

¹³C NMR Spectral Data and In-depth Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the three unique carbon environments in the molecule.

Experimental Data Summary

| Assigned Carbon | Chemical Shift (δ, ppm) |

| >C=O (Carbonyl, C¹) | ~163 |

| -CH₂- (Methylene, C²) | ~65 |

| -OCH₃ (Methoxy, C³) | ~54 |

Note: These are typical values; exact shifts can vary slightly with concentration and specific instrument conditions.

Analysis of Spectral Features

-

Carbonyl Carbon (>C=O at ~163 ppm): The carbonyl carbon of the ester is significantly deshielded and appears far downfield, which is a characteristic feature of sp²-hybridized carbons bonded to two electronegative oxygen atoms.

-

Methylene Carbon (-CH₂- at ~65 ppm): Similar to its protons, the methylene carbon is strongly deshielded by the adjacent carbonyl and chlorosulfonyl groups, causing it to appear further downfield than a typical aliphatic carbon.

-

Methoxy Carbon (-OCH₃ at ~54 ppm): This signal is found in the expected region for an ester methoxy group, deshielded by the single bond to the ester oxygen.

Field-Proven Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a systematic approach to sample preparation and instrument setup. This protocol is designed to be a self-validating system, ensuring data integrity.

Experimental Workflow Diagram

Caption: Standard operational workflow for acquiring NMR spectra of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for resolution and avoiding contaminants. This compound is moisture-sensitive; handling should be performed under an inert atmosphere (e.g., in a glovebox or using dry solvents and glassware) to prevent hydrolysis.

-

Protocol:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal.[3]

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

-

Cap the vial and gently agitate until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

-

-

-

Instrument Setup (on a standard 400 MHz or 500 MHz spectrometer):

-

Rationale: Locking and shimming ensure the magnetic field is stable and homogeneous across the sample volume, which is essential for achieving sharp lines and high resolution.

-

Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Execute an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp, symmetric solvent peak.

-

Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and efficient power transfer.

-

-

-

¹H NMR Spectrum Acquisition:

-

Rationale: The chosen parameters balance signal-to-noise with experiment time and ensure quantitative accuracy.

-

Protocol:

-

Pulse Program: Use a standard 30° pulse program (e.g., Bruker's zg30). A smaller flip angle allows for a shorter relaxation delay.[5]

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate digitization of the resulting signal (FID).[5]

-

Relaxation Delay (D1): A delay of 1.5-2 seconds is typically sufficient. For highly quantitative results, the delay should be at least 5 times the longest T₁ relaxation time.[6]

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

-

¹³C NMR Spectrum Acquisition:

-

Rationale: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, necessitating more scans and proton decoupling to achieve good signal-to-noise and simplify the spectrum.

-

Protocol:

-

Pulse Program: Use a standard 30° pulse program with proton decoupling (e.g., Bruker's zgpg30).

-

Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

-

Number of Scans (NS): A higher number of scans (e.g., 512 to 1024) is required to obtain a spectrum with a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Rationale: Standard processing steps convert the raw data (FID) into an interpretable spectrum.

-

Protocol:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform a Fourier Transform.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual CDCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward and highly characteristic. The ¹H spectrum is defined by two downfield singlets at approximately 4.4 and 3.9 ppm with a 2:3 integration ratio. The ¹³C spectrum displays three distinct signals corresponding to the carbonyl, methylene, and methoxy carbons. The significant deshielding observed, particularly for the methylene group, is a direct consequence of the powerful inductive effects of the adjacent carbonyl and chlorosulfonyl moieties. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain and interpret high-fidelity NMR data, ensuring the unambiguous structural verification of this important synthetic reagent.

References

-

Malz, F., & Jancke, H. (2005). Validation of quantification via 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

-

University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

-

University of Calgary. (n.d.). Notes on NMR Solvents. Available at: [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Chemical Instrumentation Center. Available at: [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of Methyl (chlorosulfonyl)acetate Reaction Mechanisms

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (chlorosulfonyl)acetate is a versatile bifunctional reagent of significant interest in synthetic chemistry, particularly in the construction of novel sulfonamide and sulfonate ester scaffolds for pharmaceutical and agrochemical applications.[[“]] Its reactivity is governed by the interplay of two key functional groups: a highly electrophilic sulfonyl chloride and an ester moiety. A profound understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel molecular architectures. This technical guide provides an in-depth exploration of the computational analysis of this compound's reaction mechanisms, offering a synergistic blend of theoretical principles and practical insights for researchers in the field.

Introduction: The Chemical Persona of this compound

This compound, with the chemical formula C₃H₅ClO₄S, is a reactive compound utilized in the synthesis of various biologically active molecules, including sultam analogs and sulfonamides.[[“]] The molecule's utility stems from the presence of a sulfonyl chloride group attached to an acetate moiety, rendering it susceptible to nucleophilic attack at the sulfur center.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 172.59 g/mol | [2] |

| Appearance | White powder or liquid | [[“]] |

| Storage | Store in an inert atmosphere at 2-8°C | [[“]] |

| Hazards | Causes severe skin burns and eye damage | [[“]] |

The inherent reactivity of the sulfonyl chloride group makes this compound a valuable building block, but also necessitates careful handling and a detailed understanding of its reaction pathways to ensure selective and efficient transformations.

Core Reaction Mechanisms: A Computational Perspective

The principal reactions of this compound involve the nucleophilic substitution at the sulfonyl sulfur atom. Common nucleophiles include primary and secondary amines (leading to sulfonamides) and alcohols (leading to sulfonate esters). While specific computational studies exclusively focused on this compound are not extensively available in public literature, the reaction mechanisms can be reliably inferred from extensive theoretical studies on analogous sulfonyl chlorides.

The reaction with a nucleophile (Nu) is generally proposed to proceed through a nucleophilic addition-elimination mechanism .

Figure 1: Generalized nucleophilic addition-elimination pathway for this compound.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a diverse array of sulfonamides. This transformation is crucial in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.

The mechanism involves the initial attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide product.

Reaction with Alcohols: Formation of Sulfonate Esters

Similarly, the reaction with alcohols proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur. This results in the formation of a sulfonate ester, another important functional group in organic synthesis. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

A Practical Guide to Computational Workflow

To elucidate the intricate details of these reaction mechanisms, a robust computational workflow employing Density Functional Theory (DFT) is indispensable. DFT has proven to be a powerful tool for investigating reaction pathways, transition states, and the electronic properties of molecules.

Figure 2: A typical DFT workflow for studying reaction mechanisms.

Step-by-Step Computational Protocol

-

Model System Definition: Define the reactants, products, and any relevant solvent molecules. For instance, to study the reaction with methylamine, the system would consist of this compound and CH₃NH₂.

-

Geometry Optimization: Perform geometry optimizations of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G* basis set.

-

Frequency Calculations: Conduct frequency calculations for all optimized structures. This is a critical step to:

-

Confirm that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies).

-

Verify that transition state structures correspond to first-order saddle points (one imaginary frequency).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Transition State (TS) Searching: Locate the transition state structures connecting reactants to intermediates and intermediates to products. Methods like Quadratic Synchronous Transit (QST2/QST3) or the Berny optimization algorithm are commonly employed.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state geometry. This analysis confirms that the located transition state correctly connects the desired reactants and products on the reaction pathway.

-

Energy Profile Construction: Construct a reaction energy profile by plotting the relative energies (including ZPVE corrections) of all stationary points along the reaction coordinate. This provides crucial information about the activation energies and reaction thermodynamics.

-

Electronic Structure Analysis: Analyze the electronic structure of the reactants, transition states, and intermediates to gain deeper mechanistic insights. Techniques such as Natural Bond Orbital (NBO) analysis can reveal charge distribution and orbital interactions.

Anticipated Computational Results and Mechanistic Insights

While specific energetic data for this compound reactions require dedicated computational studies, we can anticipate the following general outcomes based on related systems:

| Reaction Parameter | Expected Computational Finding | Rationale |

| Activation Energy (vs. Amine) | Relatively low | The high electrophilicity of the sulfonyl sulfur and the strong nucleophilicity of amines facilitate the reaction. |

| Activation Energy (vs. Alcohol) | Higher than with amines | Alcohols are generally weaker nucleophiles than amines, leading to a higher energy barrier for the initial attack. |

| Reaction Enthalpy | Exothermic | The formation of strong S-N or S-O bonds and the release of HCl typically result in a net release of energy. |

| Transition State Geometry | Distorted trigonal bipyramidal | The sulfur atom in the transition state is expected to adopt a geometry intermediate between the tetrahedral reactant and the tetrahedral intermediate. |

These computational predictions can be invaluable for experimental chemists, providing a rational basis for catalyst selection, solvent choice, and temperature optimization.

Representative Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of sulfonamides and sulfonate esters from this compound. These should be adapted and optimized for specific substrates.

General Protocol for Sulfonamide Synthesis

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Sulfonate Ester Synthesis

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).

-

Addition of Electrophile: Cool the solution to 0 °C. Add this compound (1.1 eq.) portion-wise or as a solution in the same solvent.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (to remove excess base), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purification: Purify the resulting sulfonate ester by flash column chromatography.

Conclusion and Future Directions

The computational analysis of this compound reaction mechanisms provides a powerful lens through which to understand and predict its chemical behavior. While this guide has outlined the fundamental principles and a practical workflow based on analogous systems, there remains a clear need for dedicated computational studies on this specific reagent. Future research should focus on:

-

Solvent Effects: Investigating the explicit role of solvent molecules in stabilizing transition states and intermediates.

-

Catalysis: Exploring the potential for organocatalysis or metal catalysis to enhance reaction rates and selectivity.

-

Substrate Scope: Systematically studying the effect of different amine and alcohol nucleophiles on the reaction energetics.

By integrating computational modeling with experimental validation, the scientific community can continue to unlock the full synthetic potential of this compound and its derivatives in the development of novel and impactful chemical entities.

References

-

Progress in the Electrochemical Reactions of Sulfonyl Compounds - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

-

Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

-

Computational modeling and molecular dynamics studies of methyl sulfonyl acetate derivatives as potent SmTGR inhibitors: insights into binding interactions - Taylor & Francis Online. (n.d.). Retrieved January 5, 2026, from [Link]

-

Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives - The Journal of Organic Chemistry. (2005, June 28). Retrieved January 5, 2026, from [Link]

-

Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved January 5, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modern Approach to the Synthesis of Biologically Active Sulfonamides Using Methyl (chlorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of biologically active sulfonamides utilizing methyl (chlorosulfonyl)acetate, a versatile and efficient sulfonylating agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for synthesis, and discuss the critical parameters influencing reaction outcomes. This guide is designed to equip researchers with the practical knowledge to effectively employ this compound in the synthesis of novel sulfonamide-based drug candidates.

Introduction: The Enduring Significance of Sulfonamides in Drug Discovery

Sulfonamides (-SO₂NHR) are a critical class of compounds in pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, and anticancer properties.[3][4][5] The initial discovery of sulfonamide-containing antibacterial drugs marked a turning point in medicine.[1] Today, the sulfonamide moiety continues to be a privileged scaffold in the design of new therapeutic agents.[6]

The classical and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7][8] this compound offers a reactive and readily available source of the sulfonyl group, enabling the synthesis of a diverse range of N-substituted sulfonamides.

The Reagent: this compound

This compound is a bifunctional molecule containing a reactive chlorosulfonyl group and a methyl ester. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the sulfur atom in the chlorosulfonyl moiety, making it highly susceptible to nucleophilic attack by amines.

Chemical Structure:

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the chlorosulfonyl group. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

reagents [label="this compound + Amine (R-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Substituted Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=plaintext];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; intermediate -> hcl [label="Proton Transfer"]; }

Figure 1: General mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted sulfonamide.

Materials and Reagents

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

-

Amines can be toxic and volatile. Handle with care in a well-ventilated area.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).

-

Addition of Sulfonylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

start [label="Start", shape=ellipse, fillcolor="#EA4335"]; setup [label="Dissolve Amine and Base in Anhydrous Solvent"]; addition [label="Add this compound at 0°C"]; reaction [label="Stir at Room Temperature (2-24h)"]; workup [label="Aqueous Work-up\n(Wash with HCl, NaHCO₃, Brine)"]; purification [label="Dry, Concentrate, and Purify\n(Recrystallization or Chromatography)"]; end [label="End", shape=ellipse, fillcolor="#34A853"];

start -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> end; }

Figure 2: Experimental workflow for sulfonamide synthesis.

Key Reaction Parameters and Optimization

The success of the sulfonamide synthesis is dependent on several key parameters that can be optimized to improve yield and purity.

| Parameter | Recommended Condition | Rationale & Field-Proven Insights |

| Solvent | Anhydrous aprotic solvents (DCM, THF, Acetonitrile) | Prevents hydrolysis of the reactive this compound. DCM is often a good starting point due to its inertness and ease of removal. |

| Base | Tertiary amines (TEA, DIPEA) | Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[8] An excess is used to ensure complete neutralization. |

| Temperature | Initial addition at 0 °C, then warming to room temperature | The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent side reactions. Many reactions proceed to completion at room temperature. |

| Stoichiometry | Slight excess of this compound (1.1 eq.) | Ensures complete consumption of the potentially more valuable amine starting material. |

| Reaction Time | 2-24 hours | Varies depending on the nucleophilicity of the amine. Less reactive amines may require longer reaction times or gentle heating. |

Applications in the Synthesis of Biologically Active Sulfonamides

The protocol described herein is applicable to the synthesis of a wide range of biologically active sulfonamides. By way of example, this methodology can be adapted for the synthesis of precursors to drugs such as:

-

Antibacterial agents: Many sulfonamide-based antibiotics function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2]

-

Carbonic anhydrase inhibitors: Drugs like dorzolamide, used to treat glaucoma, are sulfonamides that inhibit carbonic anhydrase in the eye, reducing intraocular pressure.[5][9]

-

Anticancer agents: Certain sulfonamides have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[3]

Conclusion

The synthesis of sulfonamides using this compound is a robust and versatile method for accessing this important class of biologically active compounds. The protocol outlined in this guide, coupled with an understanding of the key reaction parameters, provides a solid foundation for researchers to synthesize novel sulfonamide derivatives for drug discovery and development. The straightforward nature of the reaction and the commercial availability of the starting materials make this an attractive approach for both academic and industrial laboratories.

References

-

SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (n.d.). Retrieved from [Link]

-

Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2014, 1-8. [Link]

- A chiral synthesis method of dorzolamide hydrochloride. (n.d.).

-

Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2023). Journal of Pharmaceutical Research, 22(4), 740-747. [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega, 8(30), 28851–28858. [Link]

-

Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (2015). Journal of Chemistry, 2015, 1-11. [Link]

-

Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. (2016). Organic Process Research & Development, 20(2), 335-343. [Link]

-

Doğan, D., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(24), 14539-14553. [Link]

-

Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2014, 1-8. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 284. [Link]

-

Akocak, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 60(4), 1434-1443. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). The Journal of Organic Chemistry, 72(23), 8967-8969. [Link]

-

Some carbonic anhydrase inhibitors and synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2577-2584. [Link]

-

An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. (2018). Turkish Journal of Chemistry, 42(6), 1699-1711. [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2017). Molbank, 2017(4), M960. [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2018). Molecules, 23(10), 2663. [Link]

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reaction of Methyl (chlorosulfonyl)acetate with Primary and Secondary Amines

Introduction: The Strategic Importance of N-Sulfonylated α-Amino Esters in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides is a fundamental and widely utilized transformation in organic synthesis.[2] This guide focuses on a particularly valuable building block, Methyl (chlorosulfonyl)acetate, and its reactions with primary and secondary amines. The resulting products, N-sulfonylated α-amino esters and their derivatives, are of significant interest in drug discovery. These compounds serve as versatile intermediates for the synthesis of more complex molecules, such as sultam analogs of β-lactams and other biologically active sulfonamides.[3] The ester moiety provides a convenient handle for further synthetic manipulations, while the sulfonamide linkage imparts crucial physicochemical and pharmacological properties.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the core principles, detailed experimental protocols, and critical insights for the successful synthesis and purification of N-sulfonylated products derived from this compound and representative primary and secondary amines.

Reaction Principles and Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the sulfur atom. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product and hydrochloric acid.[2]

The presence of a base is crucial to neutralize the in situ generated HCl. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2] For primary amines, a common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[4] Careful control of stoichiometry, reaction temperature, and the rate of addition of the sulfonyl chloride is therefore essential to favor mono-sulfonylation.[4]

Reaction Mechanism Workflow

Figure 1: General mechanism for the reaction of this compound with amines.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the reaction of this compound with a model primary amine (benzylamine) and a model secondary amine (morpholine).

Protocol 1: Synthesis of Methyl 2-(N-benzylsulfamoyl)acetate (Reaction with a Primary Amine)

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask containing a magnetic stir bar, dissolve benzylamine (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 30-60 minutes using a dropping funnel. The slow addition is critical to minimize the formation of the di-sulfonylated byproduct.[4]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine and unreacted benzylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow: Synthesis of Methyl 2-(N-benzylsulfamoyl)acetate

Figure 2: Step-by-step workflow for the synthesis of Methyl 2-(N-benzylsulfamoyl)acetate.

Protocol 2: Synthesis of Methyl 2-(morpholinosulfonyl)acetate (Reaction with a Secondary Amine)

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Syringes for liquid transfer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add a solution of morpholine (1.2 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Slowly add this compound (1.0 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation and Characterization

The following table summarizes expected yields and key characterization data for the synthesized compounds. Actual results may vary depending on the specific reaction conditions and purification efficiency.

| Compound Name | Amine Type | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 2-(N-benzylsulfamoyl)acetate | Primary | 75-85% | 7.35 (m, 5H), 5.10 (t, 1H), 4.30 (d, 2H), 3.90 (s, 2H), 3.75 (s, 3H) | 165.5, 136.0, 128.8, 128.0, 127.5, 58.0, 52.5, 47.0 |

| Methyl 2-(morpholinosulfonyl)acetate | Secondary | 80-90% | 3.95 (s, 2H), 3.75 (t, 4H), 3.70 (s, 3H), 3.25 (t, 4H) | 165.0, 66.5, 57.5, 52.8, 46.0 |

Note: NMR data are predicted based on analogous structures and may vary slightly.

Troubleshooting and Scientific Insights

Issue 1: Low Yield of Mono-Sulfonylated Product with Primary Amines.

-

Cause: A common issue is the formation of the di-sulfonylated byproduct, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with another equivalent of the sulfonyl chloride.[4]

-

Solution:

-

Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[4]

-

Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C or below). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[4]

-

Base Selection: Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the sulfonamide product.[4]

-

Issue 2: Hydrolysis of this compound.

-

Cause: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, especially in the presence of water.[3]

-

Solution:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

-

Prompt Use: Use this compound promptly after opening the container and store it under inert gas.

-

Issue 3: Difficult Purification.

-

Cause: The product may co-elute with starting materials or byproducts during column chromatography. The salt formed from the base and HCl can also complicate the workup.

-

Solution:

-

Aqueous Workup: The acidic and basic washes described in the protocols are crucial for removing unreacted amine, the base, and the corresponding salt.

-

Chromatography Optimization: If co-elution is an issue, try a different solvent system for column chromatography or consider alternative purification techniques such as recrystallization if the product is a solid.

-

TLC Analysis: Before combining fractions from the column, analyze them by TLC to ensure the purity of the collected product.

-

Conclusion

The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of N-sulfonylated α-amino ester derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, high yields of the desired mono-sulfonated products can be achieved. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for applications in drug discovery and development.

References

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- BenchChem. (2025).

- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204.

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. 11(3), 245-249.

-

Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. 11(52), 33075-33092.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Methyl (chlorosulfonyl)acetate: A Versatile Reagent for the Synthesis of Novel Heterocyclic Scaffolds

An Application Guide for Researchers

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Methyl (chlorosulfonyl)acetate is a highly reactive, bifunctional reagent that has emerged as a powerful tool in synthetic organic chemistry, particularly for the construction of novel heterocyclic systems. Its unique structure, featuring both a highly electrophilic sulfonyl chloride and an activated methylene group, allows for elegant and efficient cyclization reactions with a variety of binucleophiles. This guide provides a comprehensive overview of the reagent's reactivity, detailed, field-tested protocols for its application in synthesizing medicinally relevant heterocycles, and critical insights into the mechanistic underpinnings of these transformations.

Introduction to this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring.[1] The continuous demand for new chemical entities with unique biological activities necessitates the development of innovative and efficient synthetic methodologies. This compound (MCAA) has garnered significant attention as a versatile C2-synthon for building diverse heterocyclic frameworks, especially those containing a sulfonamide or sultam moiety—a common pharmacophore in many therapeutic agents.[2]

This reagent's utility stems from its two distinct reactive centers, which can be engaged in a controlled, sequential manner to forge new ring systems. This guide will explore the fundamental principles of MCAA reactivity and provide actionable protocols for its use in the modern synthetic laboratory.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 56146-83-9 | [3] |

| Molecular Formula | C₃H₅ClO₄S | [3][4] |

| Molecular Weight | 172.59 g/mol | [3][4] |

| Appearance | Liquid | |

| Boiling Point | 115 °C | |

| Density | ~1.499 g/cm³ | |

| Storage | Store under inert atmosphere, 2-8°C |

Critical Safety Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Identification: GHS pictograms indicate that MCAA causes severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always handle MCAA in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

-

Handling: Use dry glassware and solvents to prevent hydrolysis of the sulfonyl chloride group, which liberates corrosive HCl gas. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Spills & Waste Disposal: Neutralize small spills with sodium bicarbonate before cleanup. Dispose of all waste in accordance with institutional and local regulations for corrosive chemical waste.

Reactivity and Mechanistic Overview

The synthetic power of MCAA lies in its dual reactivity. The two key functional groups—the sulfonyl chloride and the α-methylene ester—endow the molecule with distinct electrophilic and nucleophilic potential.

-

Electrophilic Center (Sulfonyl Chloride): The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles (e.g., amines, hydrazines, alcohols) to form stable sulfonamides, sulfonates, etc. This is typically the initial step in most heterocyclic syntheses.

-

Pro-Nucleophilic Center (α-Methylene): The methylene protons (—CH₂—) are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl group and the methyl ester. In the presence of a suitable base, this position can be deprotonated to form a stabilized carbanion. This carbanion then acts as a nucleophile, typically in an intramolecular fashion, to complete the cyclization.

The general mechanism for the reaction of MCAA with a generic binucleophile (H₂N-X-H) is illustrated below. This sequence of (1) sulfonamide formation followed by (2) base-mediated intramolecular cyclization is a common and powerful strategy.

Figure 1: General mechanistic pathway for heterocycle synthesis using MCAA.

Application & Protocols: Synthesis of Sultam-Fused Heterocycles

One of the most valuable applications of MCAA is in the synthesis of sultams (cyclic sulfonamides), which are key components in various biologically active molecules, including β-lactamase inhibitors.[2] The following protocol details a representative synthesis of a 1,2,4-thiadiazine-1,1-dioxide derivative.

Protocol 1: Synthesis of Methyl 6-phenyl-1,1-dioxo-1,2,4-thiadiazinane-3-carboxylate

This protocol describes the reaction of MCAA with benzamidine, a common 1,3-N,N-binucleophile.

Figure 2: Step-by-step workflow for the synthesis of a thiadiazine derivative.

A. Reagents and Materials

| Reagent/Material | Quantity | Moles (mmol) | Notes |

| Benzamidine hydrochloride | 1.57 g | 10.0 | |

| Sodium methoxide | 0.54 g | 10.0 | For free-basing benzamidine |

| This compound | 1.73 g (1.15 mL) | 10.0 | Handle with care |

| Triethylamine (TEA) | 2.1 mL | 15.0 | Acts as the base for cyclization |

| Methanol (Anhydrous) | 20 mL | - | For free-basing |

| Acetonitrile (Anhydrous) | 50 mL | - | Reaction solvent |

| Ethyl Acetate | ~200 mL | - | For extraction & chromatography |

| Hexanes | ~300 mL | - | For chromatography |

| Saturated NH₄Cl (aq) | 50 mL | - | For work-up |

| Brine | 50 mL | - | For work-up |

| Anhydrous MgSO₄ | ~5 g | - | Drying agent |

B. Step-by-Step Procedure

-

Preparation of Benzamidine Free Base:

-

To a stirred suspension of benzamidine hydrochloride (1.57 g, 10.0 mmol) in anhydrous methanol (20 mL) at room temperature, add sodium methoxide (0.54 g, 10.0 mmol) in one portion.

-

Stir the mixture for 30 minutes. The formation of a white precipitate (NaCl) will be observed.

-

Filter the mixture to remove the NaCl precipitate and wash the solid with a small amount of cold methanol.

-

Concentrate the filtrate under reduced pressure to obtain benzamidine free base as a white solid. Dry under high vacuum for 1 hour before use. Causality Note: It is crucial to use the free base of the amidine, as the hydrochloride salt is not nucleophilic enough to react with the sulfonyl chloride.

-

-

Sulfonamide Formation:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an N₂ atmosphere, dissolve the freshly prepared benzamidine (10.0 mmol) in anhydrous acetonitrile (30 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate vial, prepare a solution of this compound (1.73 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).

-

Add the MCAA solution dropwise to the stirred benzamidine solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

-

Intramolecular Cyclization:

-

To the reaction mixture at 0 °C, add triethylamine (2.1 mL, 15.0 mmol) dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

-

-

Work-up and Purification:

-

Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product.

-

C. Expected Outcome & Characterization

The protocol is expected to yield the title compound as a white or off-white solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy) to confirm the structure and purity.

Summary & Outlook

This compound is a cost-effective and highly versatile reagent for accessing a wide range of heterocyclic structures. The protocols and mechanistic rationale presented herein demonstrate its utility in constructing sultam-containing scaffolds relevant to drug discovery. By understanding the fundamental reactivity of its two functional groups, chemists can design novel synthetic routes to complex molecules. Future applications may involve its use in solid-phase synthesis, flow chemistry, or the development of one-pot multi-component reactions to further enhance synthetic efficiency.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11435213, this compound. Retrieved from [Link]

-

Synthonix. (n.d.). Methyl 2-(chlorosulfonyl)acetate. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Shalimov, O., et al. (2021). Heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, a new method of synthesis of 1,2,4-benzothiadiazine 1,1-dioxides. Organic and Biomolecular Chemistry, 19(34), 7435-7445. (Note: While this is not the exact reagent, it provides context for similar cyclizations). Link provided for a related article: [Link]

-

Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

-

ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.56146-83-9. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

-

Kamal, A., & Sattur, P. B. (1987). Chlorosulfonyl Isocyanate: A Novel Reagent for the Synthesis of Heterocycles. HETEROCYCLES, 26(4), 1051. [Link]

-

Kumar, D. (2017). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Journal of Chemistry, 5(6), 84. [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 478-495. [Link]

-

Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). A First Look at Some Organic Reaction Mechanisms. Retrieved from [Link]

-

Al-Hourani, B. J. (2018). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Chemistry Central Journal, 12(1), 115. [Link]

Sources

- 1. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. This compound | 56146-83-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C3H5ClO4S | CID 11435213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl (chlorosulfonyl)acetate in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern drug discovery, the efficiency of synthetic routes and the accessibility of diverse chemical scaffolds are paramount. Methyl (chlorosulfonyl)acetate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester moiety. This unique combination allows for the streamlined synthesis of a wide array of pharmacologically relevant structures, including sulfonamides, sulfonylureas, and various heterocyclic systems.[1] The sulfonyl chloride group serves as a robust electrophilic handle for reaction with nucleophiles, primarily amines, to form stable sulfonamide bonds. Simultaneously, the methyl acetate portion can be retained, hydrolyzed, or incorporated into cyclization reactions, offering multiple pathways for molecular elaboration. This guide provides an in-depth exploration of the applications, reaction mechanisms, and detailed protocols for leveraging this compound in drug development programs.

Core Physicochemical and Safety Data

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a moisture-sensitive and corrosive compound that demands careful handling.[1][2]

| Property | Value | Source(s) |

| CAS Number | 56146-89-9 | [3][4] |

| Molecular Formula | C₃H₅ClO₄S | [4][5][6] |

| Molecular Weight | 172.59 g/mol | [4][5][7] |

| Appearance | White powder or liquid | [3] |

| Primary Hazards | Causes severe skin burns and eye damage | [7] |

| Storage Conditions | Store under inert atmosphere, 2-8°C, protect from moisture | [2] |

Safety Precautions:

-

Handling: Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9][10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] The compound is moisture-sensitive and will hydrolyze upon contact with water.

-

In Case of Exposure: In case of skin contact, immediately wash the affected area with soap and plenty of water.[8][9] For eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention in all cases of exposure.

Application I: Synthesis of Biologically Active Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast range of therapeutics including antibacterial agents, diuretics, and anticonvulsants. This compound provides a direct and efficient route to novel sulfonamides bearing an ester handle for further derivatization.

Scientific Rationale & Mechanism

The core reaction is a nucleophilic substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the hydrochloric acid (HCl) generated during the reaction.[11][12] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: General Synthesis of N-Substituted Methyl 2-(sulfamoyl)acetates

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve the reagent in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a tertiary amine base such as triethylamine (1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of this compound over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Application II: A Gateway to Sulfonylurea Synthesis

Sulfonylureas are a critical class of drugs, most notably used for the treatment of type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells. While traditional syntheses often involve the reaction of a sulfonamide with a pre-formed isocyanate, this process can be hazardous.[13] The sulfonamides derived from this compound are excellent precursors for modern, safer methods of sulfonylurea synthesis.

Scientific Rationale & Strategy

The synthesis of sulfonylureas from the corresponding sulfonamide can be achieved by reaction with an isocyanate or an in situ generated isocyanate equivalent. The sulfonamide nitrogen, once deprotonated by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This strategy avoids the isolation of potentially unstable or toxic isocyanates.

Caption: Pathway to sulfonylureas from a sulfonamide precursor.

Detailed Protocol: Synthesis of Sulfonylureas from a Sulfonamide Intermediate

-

Sulfonamide Preparation: Synthesize the required methyl 2-(sulfamoyl)acetate intermediate using the protocol described in Application I .

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the sulfonamide (1.0 eq.) and dissolve it in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a suitable base (e.g., sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.)) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the sulfonamide anion.

-

Isocyanate Addition: Add the desired isocyanate (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Acidify the mixture with 1M HCl to a pH of ~3-4.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography or recrystallization to yield the final sulfonylurea.

Application III: Construction of Heterocyclic Scaffolds

The dual reactivity of this compound makes it a powerful tool for constructing complex heterocyclic systems, which are prevalent in drug molecules.[14] One notable application is the synthesis of sultams, which are cyclic sulfonamides. These scaffolds can be considered as analogues of β-lactams and other medicinally important heterocycles.[1]

Scientific Rationale & Strategy

Intramolecular cyclization reactions can be designed to exploit both the sulfonyl chloride and ester functionalities. For example, a reaction with a molecule containing both an amine and an active methylene group can lead to the formation of a sultam ring. The initial reaction forms the sulfonamide, and a subsequent base-mediated intramolecular condensation (e.g., a Dieckmann-type condensation) involving the ester and the active methylene group forms the cyclic structure.

Caption: Two-step strategy for heterocyclic synthesis.

Detailed Protocol: Synthesis of a Sultam Analog

-

Acyclic Precursor Synthesis: Synthesize the acyclic sulfonamide precursor by reacting this compound (1.0 eq.) with an appropriate amino ester (e.g., methyl 2-amino-3-phenylpropanoate, 1.0 eq.) in the presence of a base like triethylamine (1.5 eq.) in DCM, following the general procedure in Application I . Purify this intermediate.

-

Cyclization Setup: Dissolve the purified acyclic precursor (1.0 eq.) in an anhydrous solvent such as THF or toluene in a flame-dried flask under an inert atmosphere.

-

Base Addition: Add a strong, non-nucleophilic base suitable for promoting condensation, such as sodium methoxide (NaOMe, 1.2 eq.) or potassium tert-butoxide (KOtBu, 1.2 eq.), at room temperature or with gentle heating.

-

Reaction: Stir the reaction mixture for 2-12 hours. Monitor the formation of the cyclic product and consumption of the starting material by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude sultam product by flash column chromatography.

Conclusion and Future Outlook

This compound is a reagent of significant value in medicinal chemistry, offering efficient and versatile pathways to key pharmaceutical scaffolds. Its ability to participate in the synthesis of sulfonamides, serve as a precursor to sulfonylureas, and act as a linchpin in the construction of heterocyclic systems underscores its utility. The protocols outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this powerful building block. As the demand for novel chemical entities continues to grow, the strategic application of such multifunctional reagents will remain crucial in accelerating the drug discovery and development process.

References

-

ResearchGate. Some selective sulfonylureas for the treatment of type 2 diabetes. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Sulfonylureas. [Link]

-

ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.56146-83-9. [Link]

-

Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. [Link]

-

MDPI. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. [Link]

-

PubChem. This compound | C3H5ClO4S | CID 11435213. [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

-

Jasperse, J. Chem 360 Jasperse Ch. 19 Notes. Amines. [Link]

-

MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]

Sources

- 1. This compound | 56146-83-9 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, CasNo.56146-83-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS: 56146-83-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound | C3H5ClO4S | CID 11435213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. staging.keyorganics.net [staging.keyorganics.net]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]